CID 101142691
Description
Oscillatoxins are marine-derived polyketides with complex macrocyclic structures, often associated with cytotoxic and antimicrobial activities .
Properties
InChI |
InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBWDYLFYVXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.C1=CC=C([C]=C1)C2=CC=CC=N2.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of CID 101142691 typically involves cyclometalation reactions between 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation:
IrCl3+3C6H5-C5H4N→Ir(C6H4-C5H4N)3+3HCl
This reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Review of Search Results
The provided sources focus on diverse chemical compounds and reactions, including:
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Anticancer sulfonamide derivatives (e.g., compounds 27–60 in , 6A in , and triazine-sulfonamide hybrids in ).
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RXRα antagonists (e.g., 6A and 6B with IC50 values <10 µM in ).
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EPA chemical inventories listing compounds such as chromium chloride (CrCl3) and sulfuric acid salts .
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Structural analyses of indole and triazine derivatives (e.g., X-ray crystallography data in ).
None of these studies reference CID 101142691 , and no molecular structures or reaction pathways align with this identifier.
Potential Reasons for Missing Data
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Unreported Compound : this compound might be a recently registered or confidential compound not yet published in open-access literature.
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Identifier Error : Verify the CID for accuracy. For example, CID 101749291 (C24H40OTi) is documented in , but no data exists for this compound.
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Database Limitations : PubChem ( ) and EPA inventories ( ) were reviewed, but no entries matched this CID.
Recommendations for Further Research
To investigate this compound:
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Consult Authoritative Databases :
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Use the EPA Chemicals Dashboard for substructure searches or identifier validation .
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Cross-reference with PubChem ( ) and ChemSpider for additional metadata.
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Synthesis Hypotheses :
If this compound belongs to a known class (e.g., sulfonamides or triazines), infer reactions from analogous compounds: -
Biological Activity Prediction :
If structurally similar to anticancer agents like 37 (IC50 = 34 µM in ) or 6A (IC50 = 1.28 µM in ), evaluate cytotoxicity via in vitro assays.
Data Gaps and Limitations
Scientific Research Applications
CID 101142691 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in photoredox catalysis for various organic transformations.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy for cancer treatment.
Industry: Widely used in the production of OLEDs for display and lighting applications.
Mechanism of Action
The mechanism of action of CID 101142691 involves its ability to absorb light and enter an excited state. In this excited state, the compound can participate in electron transfer reactions, making it a powerful photoredox catalyst. The molecular targets and pathways involved include various organic substrates that undergo oxidation or reduction reactions .
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity : Methylation at position 30 (CID: 185389) correlates with higher cytotoxicity (IC50 = 8 nM vs. 18 nM for Oscillatoxin D), suggesting that lipophilic modifications enhance membrane permeability .
Stability : Hydroxyl-rich analogs (e.g., Oscillatoxin D) exhibit lower log P and faster metabolic clearance, as inferred from pharmacokinetic models in .
Synthetic Accessibility: this compound’s structural complexity (e.g., macrocyclic ethers) aligns with challenges noted in , where synthetic routes require palladium-catalyzed cross-coupling and high-purity reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
